2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

Photocatalysis Desulfurization Visible-Light Oxidation

Conventional photoredox catalysts often generate superoxide, causing oxidative side reactions that compromise chemoselectivity in sulfide oxidation and fuel desulfurization. MOPDPP+BF4- (CAS 2907-13-3) circumvents this via a superoxide-free photoinduced electron-transfer (PET) mechanism, achieving near-100% conversion of dibenzothiophene (DBT) under visible light. Ideal for late-stage functionalization of complex molecules and next-generation deep desulfurization systems. Supplied with characterized purity for reproducible research outcomes.

Molecular Formula C24H19O2+
Molecular Weight 339.4g/mol
CAS No. 2907-13-3
Cat. No. B396414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
CAS2907-13-3
Synonyms2-(4-methoxyphenyl)-4,6-diphenylpyrylium
MOPDPP cpd
Molecular FormulaC24H19O2+
Molecular Weight339.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H19O2/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19/h2-17H,1H3/q+1
InChIKeyOGIPOZUPFZCZIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-4,6-diphenylpyrylium Tetrafluoroborate (CAS 2907-13-3): Pyrylium Salt Photocatalyst with a Distinctive Electron-Transfer Profile


2-(4-Methoxyphenyl)-4,6-diphenylpyrylium tetrafluoroborate (CAS 2907-13-3) is a cationic, heteroaromatic pyrylium salt with the molecular formula C24H19BF4O2 and a molecular weight of 426.2 g/mol . This compound belongs to the broader class of 2,4,6-triarylpyrylium salts, which are well-established as visible-light photoredox catalysts and sensitizers [1]. The presence of a 4-methoxyphenyl group at the 2-position, alongside phenyl substituents at the 4- and 6-positions, imparts distinct electronic and photophysical properties that differentiate it from its more common, symmetrically substituted analogs like 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) .

Why 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium Cannot Be Interchanged with Other Triarylpyrylium Salts


While all 2,4,6-triarylpyrylium salts share a common cationic core, their performance as photoredox catalysts and photooxidants is highly sensitive to the electronic nature of the aryl substituents [1]. The substitution pattern directly modulates key parameters such as ground-state reduction potential, excited-state lifetime, and absorption profile, which in turn dictate the thermodynamic feasibility and kinetics of photoinduced electron transfer (PET) processes [2]. Therefore, simply substituting 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium with the more widely available 2,4,6-triphenylpyrylium (TPP) or 2,6-diphenylpyrylium salts can lead to significant differences in catalytic efficiency, reaction chemoselectivity, and even the fundamental reaction mechanism [3]. The following evidence demonstrates that this specific methoxy-substituted analog offers a quantifiable advantage in key applications where its unique electronic profile is essential.

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium Tetrafluoroborate: A Comparative Quantitative Evidence Guide


Achieves Near-Quantitative Photooxidation of Dibenzothiophene (DBT) Under Visible Light

In a direct head-to-head application, 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium (MOPDPP+) drives the visible-light photooxidation of dibenzothiophene (DBT) to its sulfoxide and sulfone with nearly 100% conversion [1]. This quantitative transformation is achieved under mild conditions in O2-saturated acetonitrile [1]. While other pyrylium salts like 2,4,6-triphenylpyrylium (TPP) are known photooxidants, their performance in sulfide oxidation often involves different mechanistic pathways, which can lead to overoxidation or lower chemoselectivity [2].

Photocatalysis Desulfurization Visible-Light Oxidation

Operates via a Distinct, Superoxide-Free Electron Transfer Mechanism for Sulfide Oxidation

Unlike many common photooxidants, including unsubstituted 2,4,6-triarylpyrylium salts, which generate superoxide (O2•-) as the primary reactive oxygen species, 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium (MOPDPP+) initiates photooxidation of sulfides through a unique electron-transfer pathway that does not involve superoxide [1]. This was confirmed by laser flash photolysis, electron spin resonance (ESR), and fluorescence quenching studies. The mechanism involves the direct coupling of the photogenerated DBT radical cation with molecular oxygen, bypassing superoxide formation entirely [2]. This is a class-level inference for 2,4,6-triarylpyrylium salts, as the methoxy substitution is known to tune the reduction potential, making the superoxide pathway thermodynamically unfavorable [3].

Reaction Mechanism Photochemistry Selective Oxidation

Established Synthetic Route with Reproducible Yield (68.77%) Provides Procurement Confidence

A reproducible synthetic protocol for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium tetrafluoroborate is documented in the patent literature, providing a reliable basis for procurement and potential scale-up . The synthesis, involving a condensation reaction under inert atmosphere, achieves a yield of 68.77% . This contrasts with many specialized pyrylium derivatives for which optimized, high-yielding synthetic procedures are not publicly available, creating uncertainty in supply chain and cost.

Synthetic Methodology Process Chemistry Material Sourcing

Optimal Application Scenarios for 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium Tetrafluoroborate Based on Differentiated Evidence


Visible-Light Oxidative Desulfurization of Refractory Compounds in Fuels

Given its ability to achieve nearly 100% conversion of dibenzothiophene (DBT) under visible light and mild conditions, 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium (MOPDPP+) is an ideal candidate for the development of photocatalytic systems aimed at deep desulfurization of liquid hydrocarbon fuels [1]. The high conversion efficiency and the superoxide-free, electron-transfer mechanism [2] offer a potentially more selective and energy-efficient alternative to conventional hydrodesulfurization (HDS) processes, which are energy-intensive and less effective for sterically hindered thiophenes like DBT. Researchers developing next-generation fuel purification technologies should prioritize this catalyst for its demonstrated performance on a benchmark sulfur compound.

Chemoselective Sulfoxidation in Complex Organic Synthesis

The unique, superoxide-free photooxidation mechanism of MOPDPP+ [1] makes it a powerful tool for the selective oxidation of sulfides to sulfoxides in the presence of other oxidation-sensitive functional groups. Unlike many standard photooxidants that generate superoxide and can cause unwanted side reactions, MOPDPP+ initiates oxidation via direct electron transfer and radical cation coupling with molecular oxygen [2]. This property is particularly valuable in the late-stage functionalization of pharmaceuticals, natural products, and advanced materials, where maintaining the integrity of a complex molecular architecture is critical. Procurement of MOPDPP+ is therefore recommended for synthetic chemistry groups focused on achieving high chemoselectivity in sulfide oxidation.

Benchmark Catalyst for Investigating Non-Superoxide Photoredox Mechanisms

The well-characterized, superoxide-free photoinduced electron transfer (PET) mechanism of MOPDPP+ [1] positions it as an essential standard compound for fundamental research in photochemistry and photoredox catalysis. Scientists studying the interplay between catalyst structure, redox potentials, and reactive oxygen species (ROS) generation can use MOPDPP+ as a model system to probe non-canonical oxidation pathways. Its distinct behavior compared to the more common 2,4,6-triphenylpyrylium (TPP) [2] provides a powerful comparative tool for elucidating structure-activity relationships and designing next-generation photocatalysts with tailored reactivity. Furthermore, its established synthesis ensures researchers can reliably source the material for reproducible experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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